molecular formula C7H11NO B1428901 N-(prop-2-yn-1-yl)oxolan-3-amine CAS No. 1340104-09-7

N-(prop-2-yn-1-yl)oxolan-3-amine

Cat. No.: B1428901
CAS No.: 1340104-09-7
M. Wt: 125.17 g/mol
InChI Key: ZAXXPESMLYYBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-yn-1-yl)oxolan-3-amine is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(prop-2-yn-1-yl)oxolan-3-amine has been used as a thiol-reactive probe to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues . This suggests that it interacts with enzymes and proteins that contain reactive cysteine residues, forming covalent bonds with these biomolecules .

Cellular Effects

The effects of this compound on cells are largely determined by its interactions with cysteine-containing proteins. These proteins play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to covalently modify cysteine residues. This can lead to changes in protein function, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. As a thiol-reactive probe, it may influence the stability and degradation of proteins by modifying their cysteine residues .

Metabolic Pathways

This compound may be involved in metabolic pathways related to cysteine metabolism, given its reactivity with cysteine residues . It could potentially interact with enzymes and cofactors involved in these pathways, influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound would be influenced by its interactions with cysteine-containing proteins, which can be found in various cellular compartments . Its localization could potentially influence its activity or function .

Properties

IUPAC Name

N-prop-2-ynyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-4-8-7-3-5-9-6-7/h1,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXXPESMLYYBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-yn-1-yl)oxolan-3-amine
Reactant of Route 2
Reactant of Route 2
N-(prop-2-yn-1-yl)oxolan-3-amine
Reactant of Route 3
Reactant of Route 3
N-(prop-2-yn-1-yl)oxolan-3-amine
Reactant of Route 4
Reactant of Route 4
N-(prop-2-yn-1-yl)oxolan-3-amine
Reactant of Route 5
Reactant of Route 5
N-(prop-2-yn-1-yl)oxolan-3-amine
Reactant of Route 6
Reactant of Route 6
N-(prop-2-yn-1-yl)oxolan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.